molecular formula C9H13N3O B13220897 3-amino-N-(5-methylpyridin-2-yl)propanamide

3-amino-N-(5-methylpyridin-2-yl)propanamide

Cat. No.: B13220897
M. Wt: 179.22 g/mol
InChI Key: IARIRGFUMANBAM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-amino-N-(5-methylpyridin-2-yl)propanamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and propanamide groups. Specific synthetic routes and reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

3-amino-N-(5-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-amino-N-(5-methylpyridin-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and pyridine groups can participate in hydrogen bonding, electrostatic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3-amino-N-(5-methylpyridin-2-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-N-(5-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7-2-3-8(11-6-7)12-9(13)4-5-10/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)

InChI Key

IARIRGFUMANBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCN

Origin of Product

United States

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